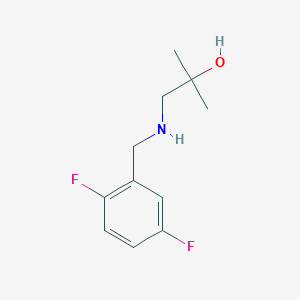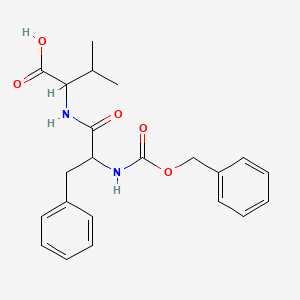
1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is a chemical compound with the molecular formula C12H16O8 It is a derivative of glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the 1,2-position forms an epoxide ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate can be synthesized through the acetylation of glucose derivatives. The typical synthetic route involves the following steps:
Starting Material: The process begins with alpha-D-glucopyranose.
Acetylation: The hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Epoxide Formation: The 1,2-anhydro (epoxide) ring is formed by treating the acetylated glucose with a base, such as sodium hydroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.
Controlled Epoxidation: Ensuring the formation of the epoxide ring with high yield and purity by optimizing reaction conditions such as temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate undergoes several types of chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Diols: From hydrolysis of the epoxide ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Reduced Compounds: From reduction reactions.
科学的研究の応用
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-anhydro-alpha-D-glucopyranose 3,4,6-triacetate involves its ability to undergo various chemical reactions due to the presence of the epoxide ring and acetyl groups. The epoxide ring is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,2-Anhydro-beta-D-glucopyranose 3,4,6-triacetate: Similar structure but different stereochemistry.
1,6-Anhydro-beta-D-glucopyranose 2,3,4-triacetate: Different position of the anhydro ring.
2,3,4-Tri-O-acetyl-1,6-anhydro-beta-D-glucopyranose: Different anhydro ring position and stereochemistry.
Uniqueness
1,2-Anhydro-alpha-D-glucopyranose 3,4,6-triacetate is unique due to its specific epoxide ring at the 1,2-position and the acetylation pattern. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C12H16O8 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
(4,5-diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C12H16O8/c1-5(13)16-4-8-9(17-6(2)14)10(18-7(3)15)11-12(19-8)20-11/h8-12H,4H2,1-3H3 |
InChIキー |
WOMJWRCQBLDWOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C2C(O1)O2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)




![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)


![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)


